molecular formula C26H31NO6 B11157670 6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid

6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid

Cat. No.: B11157670
M. Wt: 453.5 g/mol
InChI Key: IOFQTOWIVPVBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid is a complex organic compound with a unique structure that combines a benzofurochromen core with a hexanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid involves multiple steps, starting from the preparation of the benzofurochromen core. The key steps include:

    Formation of the Benzofurochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofurochromen structure.

    Attachment of the Propanoyl Group: The propanoyl group is introduced through a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst.

    Coupling with Hexanoic Acid: The final step involves the coupling of the benzofurochromen derivative with hexanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid is unique due to the combination of the benzofurochromen core with the hexanoic acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

6-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C26H31NO6/c1-15-17(11-12-22(28)27-13-7-3-4-10-23(29)30)26(31)33-24-16(2)25-20(14-19(15)24)18-8-5-6-9-21(18)32-25/h14H,3-13H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

IOFQTOWIVPVBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.